

Application Notes and Protocols for PBN1

Protein Expression and Purification

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Compound of Interest

Compound Name: PBN1

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Introduction to PBN1

PBN1 is an essential gene in the budding yeast *Saccharomyces cerevisiae* that encodes a crucial type I transmembrane glycoprotein residing in the endoplasmic reticulum (ER).[1] Functioning as a chaperone-like protein, **Pbn1p** plays a vital role in the proper folding and stability of a specific subset of proteins within the ER.[1] Its primary characterized function is its necessity in the post-translational processing of the protease B (Prb1p) precursor. **Pbn1p** facilitates the autocatalytic cleavage of the propeptide from Prb1p, a critical step in its maturation pathway.[2][3] Given its essential role in protein processing, the study of **PBN1** is significant for understanding ER quality control mechanisms and may serve as a model for analogous pathways in higher eukaryotes. These protocols provide a comprehensive guide for the recombinant expression and subsequent purification of **PBN1** for functional and structural studies.

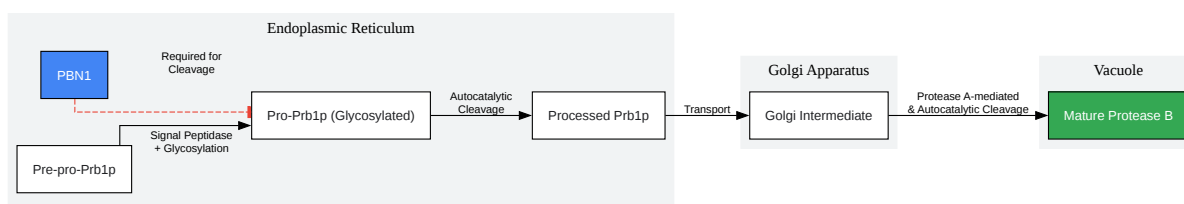
Data Presentation: Representative Purification Yields

The following table summarizes representative quantitative data for the expression and purification of a His-tagged membrane protein, like **PBN1**, from a 1-liter yeast culture. Please note that actual yields may vary depending on the specific expression construct, host strain, and culture conditions.

Purification Step	Total Protein (mg)	PBN1 Protein (mg)	Purity (%)
Cell Lysate	2500	10	~0.4
Solubilized Membranes	450	9.5	~2.1
Affinity Chromatography (IMAC) Eluate	15	7.5	~50
Size-Exclusion Chromatography	5	4.5	>95

Signaling and Processing Pathways

The following diagram illustrates the role of **PBN1** in the maturation pathway of protease B (Prb1p).

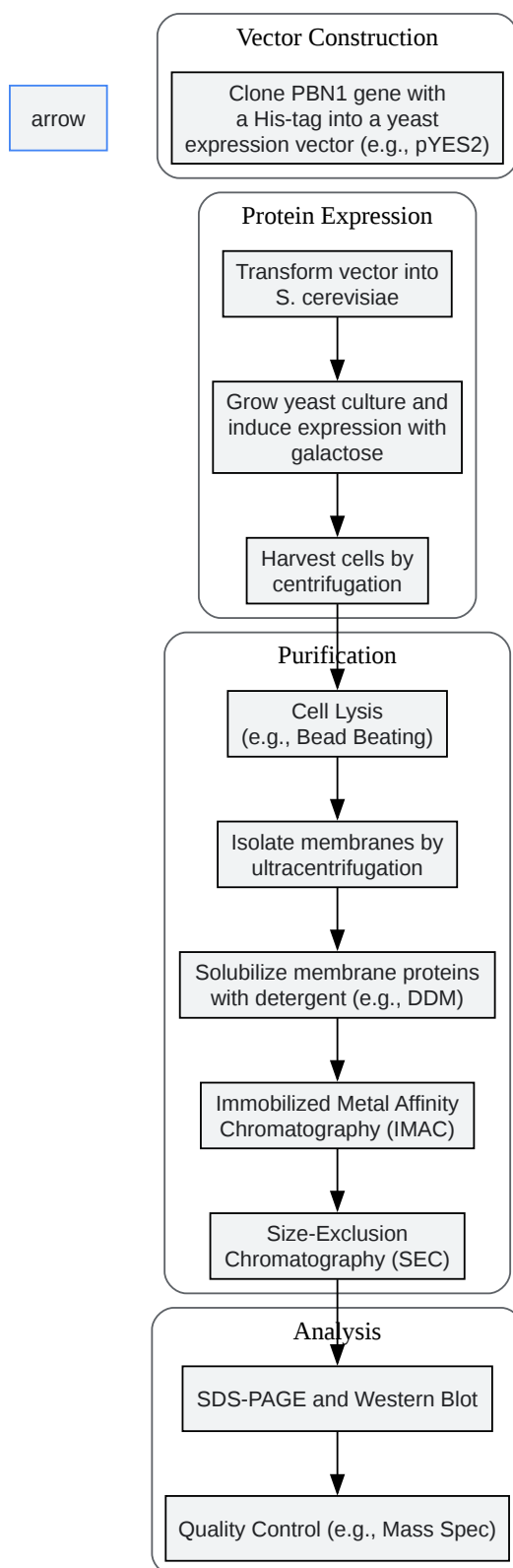


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PBN1's role in the protease B maturation pathway.

Experimental Workflow

The diagram below outlines the general workflow for the expression and purification of recombinant **PBN1**.



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Workflow for **PBN1** expression and purification.

Experimental Protocols

Protocol 1: Cloning of **PBN1** into a Yeast Expression Vector

This protocol describes the cloning of the **PBN1** open reading frame (ORF) into a galactose-inducible yeast expression vector, such as pYES2/CT, which allows for the addition of a C-terminal polyhistidine (His) tag.

Materials:

- *S. cerevisiae* genomic DNA
- **PBN1**-specific forward and reverse primers
- High-fidelity DNA polymerase
- pYES2/CT vector
- Restriction enzymes (e.g., BamHI and XhoI)
- T4 DNA Ligase
- Chemically competent *E. coli* (e.g., DH5α)
- LB agar plates with ampicillin

Method:

- **PCR Amplification:** Amplify the **PBN1** ORF from *S. cerevisiae* genomic DNA using primers that incorporate appropriate restriction sites (e.g., BamHI at the 5' end and XhoI at the 3' end).
- **Vector and Insert Preparation:** Digest both the amplified **PBN1** PCR product and the pYES2/CT vector with BamHI and XhoI. Purify the digested DNA fragments.
- **Ligation:** Ligate the digested **PBN1** insert into the prepared pYES2/CT vector using T4 DNA Ligase.

- Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.[4]
- Colony Screening and Plasmid Purification: Screen colonies for the correct insert by colony PCR or restriction digest of purified plasmid DNA. Purify the confirmed plasmid construct from an overnight liquid culture.

Protocol 2: Recombinant **PBN1** Expression in *S. cerevisiae*

This protocol details the expression of His-tagged **PBN1** in *S. cerevisiae* using a galactose-inducible system.[4][5]

Materials:

- pYES2/CT-**PBN1** plasmid
- *S. cerevisiae* host strain (e.g., INVSc1)
- Yeast transformation kit
- Synthetic Complete (SC) minimal medium with appropriate dropout supplement (lacking uracil) and 2% glucose
- Yeast extract-peptone (YP) medium with 2% galactose

Method:

- Yeast Transformation: Transform the pYES2/CT-**PBN1** plasmid into the chosen *S. cerevisiae* strain using a standard lithium acetate method. Plate on SC-Ura agar plates with 2% glucose and incubate at 30°C for 2-3 days.
- Starter Culture: Inoculate a single colony into 50 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C with vigorous shaking.
- Large-Scale Culture: Inoculate a 1-liter culture of YP medium containing 2% galactose with the starter culture to an initial OD₆₀₀ of ~0.4.

- Induction: Grow the culture at 30°C with shaking for 16-24 hours to induce **PBN1** expression.
- Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet once with ice-cold water and store at -80°C until needed.

Protocol 3: PBN1 Purification

This protocol covers the purification of the His-tagged **PBN1** membrane protein.

Materials:

- Yeast cell pellet
- Lysis Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF, protease inhibitor cocktail)
- Glass beads (0.5 mm diameter)
- Membrane Isolation Buffer (20 mM HEPES pH 7.5, 1 mM EDTA, 0.6 M sorbitol)
- Solubilization Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% n-dodecyl- β -D-maltoside (DDM))
- Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.05% DDM)
- Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM)
- Ni-NTA affinity resin
- Size-exclusion chromatography (SEC) column
- SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM)

Method:

- Cell Lysis: Resuspend the yeast pellet in ice-cold Lysis Buffer. Lyse the cells by vigorous vortexing with an equal volume of glass beads in cycles of 1 minute on and 1 minute on ice, for a total of 8-10 cycles.[6]

- **Membrane Isolation:** Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membranes.
- **Solubilization:** Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.[7]
- **Clarification:** Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant now contains the solubilized His-tagged **PBN1**.
- **Affinity Chromatography (IMAC):** Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 2 hours at 4°C. Load the slurry into a chromatography column.
- **Wash and Elution:** Wash the column with 10-20 column volumes of Wash Buffer. Elute the bound **PBN1** with 5 column volumes of Elution Buffer.
- **Size-Exclusion Chromatography (SEC):** Concentrate the eluted fractions and load onto an SEC column equilibrated with SEC Buffer to further purify **PBN1** and perform a buffer exchange.
- **Analysis and Storage:** Analyze the purified fractions by SDS-PAGE and Western blotting. Pool the purest fractions, determine the concentration, and store at -80°C.

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